1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-
Overview
Description
1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, where 3-methyl-1-phenyl-5-pyrazolone reacts with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature . Another approach involves the use of 12-tungstophosphoric acid as a catalyst, which offers high yields and mild reaction conditions . Industrial production methods often focus on optimizing these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include sodium ethoxide, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and anticancer properties.
Industry: The compound is used in the development of agrochemicals, such as fungicides and insecticides.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the activation of autophagy proteins and the induction of p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] can be compared with other pyrazole derivatives, such as:
- 4,4’-[(4-hydroxyphenyl)methylene]bis[1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol]
- 4,4’-[(4-methoxyphenyl)methylene]bis[1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol]
These compounds share similar structural motifs but differ in their substituents, which can significantly impact their biological activities and chemical reactivity . The uniqueness of 1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] lies in its specific substituents, which confer distinct properties and applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-23(26(33)31(29-17)21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24-18(2)30-32(27(24)34)22-11-7-4-8-12-22/h3-16,25,29-30H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHMVQCGXFSOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(NN(C4=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389329 | |
Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143699-06-3 | |
Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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